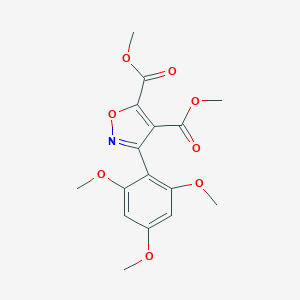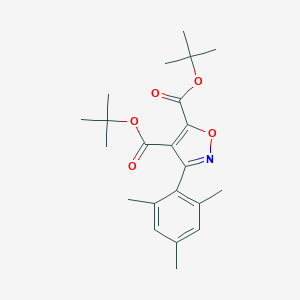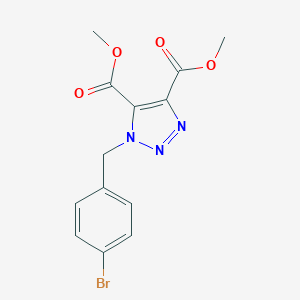
5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 involves its binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This, in turn, results in sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to induce sedation, reduce anxiety, and prevent seizures in animal models. It has also been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 in lab experiments include its high selectivity for the benzodiazepine site on the GABA-A receptor, its well-characterized mechanism of action, and its ability to induce specific physiological effects. However, its limitations include its relatively low potency compared to other benzodiazepine derivatives and its potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513. One area of interest is the development of more potent and selective benzodiazepine derivatives that can be used to study the GABA-A receptor in greater detail. Another area of interest is the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Finally, the potential therapeutic applications of 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 and other benzodiazepine derivatives in the treatment of these disorders should be explored further.
Synthesemethoden
The synthesis of 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 involves a series of chemical reactions starting from 2-amino-5-chlorobenzophenone. The intermediate products are then treated with acetic anhydride and sodium acetate to form the final product. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 has been used in a wide range of scientific research applications. One of its main uses is in the study of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. 5-acetyl-1-(2-oxopropyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 15-4513 has been shown to selectively bind to a specific site on the receptor, known as the benzodiazepine site, and modulate its activity.
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
1-acetyl-5-(2-oxopropyl)-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O3/c1-10(17)9-16-13-6-4-3-5-12(13)15(11(2)18)8-7-14(16)19/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
NRLSKIUOKBTDJG-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)CCN(C2=CC=CC=C21)C(=O)C |
Kanonische SMILES |
CC(=O)CN1C(=O)CCN(C2=CC=CC=C21)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
![dimethyl 1-(4-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289551.png)
![dimethyl 1-(3-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289552.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)
![4-[3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B289574.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)